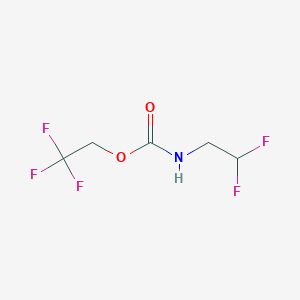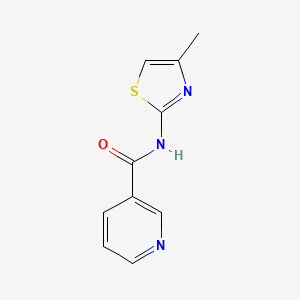
2,2,2-trifluoroethyl N-(2,2-difluoroethyl)carbamate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,2,2-trifluoroethyl N-(2,2-difluoroethyl)carbamate (TFEDC) is an important compound used in various scientific and industrial applications. It is an important intermediate in the synthesis of pharmaceuticals, pesticides, and other compounds. TFEDC is a versatile compound that is used in a variety of synthesis methods, and its uses in scientific research and industrial applications are numerous.
Wissenschaftliche Forschungsanwendungen
2,2,2-trifluoroethyl N-(2,2-difluoroethyl)carbamate has a wide range of applications in scientific research, including its use as a reagent in organic synthesis, as a catalyst in polymerization reactions, and as a reactant in the synthesis of other compounds. This compound is also used in the synthesis of pharmaceuticals, pesticides, and other compounds.
Wirkmechanismus
The mechanism of action of 2,2,2-trifluoroethyl N-(2,2-difluoroethyl)carbamate is not fully understood. However, it is believed that the reaction proceeds through the formation of a carbamate intermediate, which is then hydrolyzed to form the desired product. The reaction is believed to be catalyzed by the acid catalyst, which helps to activate the carbamate intermediate and facilitate the hydrolysis reaction.
Biochemical and Physiological Effects
The biochemical and physiological effects of this compound are not fully understood. However, it has been shown to have an inhibitory effect on certain enzymes, including acetylcholinesterase, which is involved in the regulation of nerve impulse transmission. Additionally, this compound has been shown to have an anti-inflammatory effect when applied topically to the skin.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using 2,2,2-trifluoroethyl N-(2,2-difluoroethyl)carbamate in laboratory experiments include its low cost, its availability, and its versatility. Additionally, the reaction is relatively easy to carry out, and the yields are typically high. The main limitation of using this compound in laboratory experiments is its toxicity, which can be hazardous to human health if not properly handled.
Zukünftige Richtungen
For research on 2,2,2-trifluoroethyl N-(2,2-difluoroethyl)carbamate include further study of its biochemical and physiological effects, as well as its potential applications in the synthesis of pharmaceuticals and other compounds. Additionally, further research could be conducted to improve the synthesis method, as well as to develop safer and more efficient methods for its use in laboratory experiments. Finally, research could be conducted to explore the potential uses of this compound in industrial applications.
Synthesemethoden
2,2,2-trifluoroethyl N-(2,2-difluoroethyl)carbamate is primarily synthesized through the reaction of 2,2,2-trifluoroethanol (TFE) and 2,2-difluoroethyl carbamate (DFEC). The reaction is carried out in the presence of an acid catalyst such as sulfuric acid or hydrochloric acid. The reaction is typically carried out at temperatures ranging from 60-80°C and is complete within 1-2 hours. The yield of the reaction is typically around 80-90%.
Eigenschaften
IUPAC Name |
2,2,2-trifluoroethyl N-(2,2-difluoroethyl)carbamate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H6F5NO2/c6-3(7)1-11-4(12)13-2-5(8,9)10/h3H,1-2H2,(H,11,12) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UYQXZRHMSSTCTF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(F)F)NC(=O)OCC(F)(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H6F5NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
207.10 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-[(piperidin-1-yl)methyl]cyclobutan-1-amine](/img/structure/B6617326.png)

![[3-(trifluoromethyl)aziridin-2-yl]methanol](/img/structure/B6617334.png)
![N-[4-(cyanomethyl)phenyl]-2-methylbenzamide](/img/structure/B6617338.png)



![7-cyclopropanecarbonyl-1,3,7-triazaspiro[4.4]nonane-2,4-dione](/img/structure/B6617383.png)
![2-{[(tert-butoxy)carbonyl]amino}-3-(4-methyl-1,3-thiazol-2-yl)propanoic acid](/img/structure/B6617389.png)
![3-amino-1-{imidazo[1,2-a]pyridin-2-yl}propan-1-ol](/img/structure/B6617405.png)
![3-[1-(aminomethyl)cyclobutyl]oxolan-3-ol](/img/structure/B6617406.png)


